(2,5-Difluoro-4-methylphenyl)methanol
Overview
Description
(2,5-Difluoro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H8F2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-methylphenyl)methanol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the reduction of (2,5-Difluoro-4-methylbenzaldehyde) using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol.
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent may vary depending on cost, availability, and environmental considerations. Catalytic hydrogenation using a palladium catalyst is another potential method for industrial synthesis.
Types of Reactions:
Oxidation: this compound can be oxidized to (2,5-Difluoro-4-methylbenzaldehyde) using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can undergo further reduction to form (2,5-Difluoro-4-methylphenyl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can yield (2,5-Difluoro-4-methylphenyl)chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: SOCl2 in DCM or chloroform.
Major Products:
Oxidation: (2,5-Difluoro-4-methylbenzaldehyde)
Reduction: (2,5-Difluoro-4-methylphenyl)methane
Substitution: (2,5-Difluoro-4-methylphenyl)chloride
Scientific Research Applications
(2,5-Difluoro-4-methylphenyl)methanol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and their derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved efficacy and reduced side effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Difluoro-4-methylphenyl)methanol depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effect of the methyl group. These substituents can affect the compound’s nucleophilicity and electrophilicity, thereby influencing its behavior in various reactions.
Comparison with Similar Compounds
(2,5-Difluorobenzyl alcohol): Similar structure but lacks the methyl group at the 4 position.
(4-Methylbenzyl alcohol): Similar structure but lacks the fluorine atoms at the 2 and 5 positions.
(2,5-Difluoro-4-methylbenzaldehyde): The aldehyde form of the compound.
Uniqueness: (2,5-Difluoro-4-methylphenyl)methanol is unique due to the presence of both electron-withdrawing fluorine atoms and an electron-donating methyl group
Properties
IUPAC Name |
(2,5-difluoro-4-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFXZKIFYIAVLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595031 | |
Record name | (2,5-Difluoro-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252004-43-6 | |
Record name | (2,5-Difluoro-4-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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